molecular formula C10H18N2O2 B2871148 1-(2-Methylpropanoyl)piperidine-4-carboxamide CAS No. 1094521-40-0

1-(2-Methylpropanoyl)piperidine-4-carboxamide

Cat. No.: B2871148
CAS No.: 1094521-40-0
M. Wt: 198.266
InChI Key: YDHPBFRCXUVVBF-UHFFFAOYSA-N
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Description

1-(2-Methylpropanoyl)piperidine-4-carboxamide is a piperidine derivative featuring a carboxamide group at the 4-position of the piperidine ring and a 2-methylpropanoyl (isobutyryl) group attached to the nitrogen atom. Piperidine-4-carboxamide derivatives are typically synthesized via amide coupling reactions, often employing reagents like isobutyl chloroformate or carbodiimides to activate carboxylic acid intermediates . These compounds are characterized by their versatility in drug design due to the piperidine scaffold’s conformational flexibility and the carboxamide group’s hydrogen-bonding capacity, which enhances target binding .

Properties

IUPAC Name

1-(2-methylpropanoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(2)10(14)12-5-3-8(4-6-12)9(11)13/h7-8H,3-6H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHPBFRCXUVVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methylpropanoyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of a piperidine derivative with isobutyryl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Methylpropanoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be modified using different nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: Research has shown its activity against certain bacterial strains, making it a candidate for antimicrobial studies.

    Medicine: Its potential therapeutic applications include acting as an inhibitor for specific enzymes or receptors involved in disease pathways.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Methylpropanoyl)piperidine-4-carboxamide exerts its effects involves targeting specific molecular pathways. For example, it has been shown to inhibit DNA gyrase in certain bacterial strains, leading to DNA damage and bacterial cell death . This inhibition occurs through binding to the gyrase enzyme, preventing it from performing its essential functions in DNA replication and repair.

Comparison with Similar Compounds

Antiviral Activity

  • SARS-CoV-2 Mpro Inhibition : ZINC02123811, a natural derivative, exhibits high binding affinity (−9.8 kcal/mol) and stability with SARS-CoV-2 main protease (Mpro), making it a promising antiviral candidate .
  • PLpro Inhibition : Naphthalenyl- and benzyl-substituted analogs (e.g., N-benzyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) show competitive binding to PLpro, interfering with viral replication .

Enzyme Modulation

  • Soluble Epoxide Hydrolase (sEH) Inhibition: The 4-formylphenyl-substituted derivative demonstrates nanomolar inhibitory activity against sEH, a target for inflammatory diseases .

Pharmacological Diversity

  • Antimicrobial and Analgesic Effects : Benzoyl-substituted derivatives (Compounds I and II) exhibit varied activities—Compound II shows potent analgesia, while Compound I has moderate antifungal effects. Neither displayed antioxidant activity, highlighting substituent-dependent efficacy .

Structure-Activity Relationship (SAR) Insights

  • Substituent Bulkiness : Bulky aromatic groups (e.g., naphthalenyl, benzodioxolyl) enhance target selectivity for viral proteases but may reduce solubility .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl groups improve binding affinity to enzymes like sEH and PLpro .
  • Carboxamide Flexibility : Alkyl or aryl side chains on the carboxamide nitrogen optimize interactions with hydrophobic enzyme pockets .

Biological Activity

1-(2-Methylpropanoyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-methylpropanoyl group and a carboxamide functional group. Its molecular formula is C12H17N1O1C_{12}H_{17}N_{1}O_{1} with a molecular weight of approximately 209.27 g/mol. The logP value of 2.17 indicates moderate lipophilicity, which influences its absorption and distribution in biological systems.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Interaction with Opioid Receptors : Similar piperidine derivatives have shown affinity for opioid receptors (mu, delta, and kappa), suggesting that this compound may modulate pain perception pathways .
  • Inhibition of DNA Gyrase : Preliminary studies indicate that it may inhibit DNA gyrase in bacterial systems, particularly against strains like Mycobacterium abscessus, disrupting DNA replication and transcription processes, leading to bacterial cell death .

Analgesic Effects

Research indicates that this compound may possess significant analgesic properties. Studies on similar compounds have demonstrated their ability to relieve pain effectively, potentially positioning this compound as a candidate for developing new analgesics targeting central nervous system pathways .

Antimicrobial Properties

The compound has shown promising activity against various bacterial strains, making it a candidate for antimicrobial studies. Its mechanism likely involves the inhibition of critical bacterial enzymes such as DNA gyrase, which is essential for bacterial survival .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnalgesicSignificant pain relief in models
AntimicrobialEffective against M. abscessus
Opioid Receptor InteractionPotential modulation of pain pathways

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various piperidine derivatives, this compound demonstrated comparable efficacy to established antibiotics against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperidine structure could enhance antibacterial activity, warranting further exploration into structure-activity relationships (SAR) for optimizing its efficacy .

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